2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride
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Overview
Description
2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group substituted with chlorine atoms at the 3 and 5 positions, an ethylamine group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Ether Formation: The chlorinated biphenyl is reacted with an ethylene oxide derivative to form the ether linkage.
Amine Introduction: The resulting compound is then reacted with an amine, such as ethylamine, to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl amines.
Substitution: Formation of biphenyl ethers or biphenyl amines depending on the nucleophile used.
Scientific Research Applications
2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Dichloro-2-pyridinyl)oxy)ethylamine hydrochloride
- 2-((3,5-Dichloro-2-phenyl)oxy)ethylamine hydrochloride
Comparison
Compared to similar compounds, 2-((3,5-Dichloro-2-biphenylyl)oxy)ethylamine hydrochloride is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. Its chlorinated biphenyl core enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
4673-58-9 |
---|---|
Molecular Formula |
C14H14Cl3NO |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2-(2,4-dichloro-6-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-11-8-12(10-4-2-1-3-5-10)14(13(16)9-11)18-7-6-17;/h1-5,8-9H,6-7,17H2;1H |
InChI Key |
LYFNGWRFNBJYKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)OCCN.Cl |
Related CAS |
1422-18-0 (Parent) |
Origin of Product |
United States |
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